molecular formula C10H6BrCl2N3 B14042153 6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine

6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine

Katalognummer: B14042153
Molekulargewicht: 318.98 g/mol
InChI-Schlüssel: RDEXSHZJPXAHTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine is a chemical compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Vorbereitungsmethoden

The synthesis of 6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This method starts with the coupling of (2,3-dichlorophenyl)boronic acid and 3-bromo-6-chloropyrazin-2-amine. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dioxane, and under an inert atmosphere of argon . The reaction mixture is heated to 110°C and stirred for several hours. After completion, the product is purified using silica column chromatography .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, it can react with amines to form corresponding amine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium phosphate, and solvents such as dioxane and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as protein tyrosine phosphatases. By inhibiting these enzymes, the compound can disrupt signaling pathways that regulate cell growth and proliferation. This inhibition can lead to reduced cancer cell growth and increased apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine include other pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H6BrCl2N3

Molekulargewicht

318.98 g/mol

IUPAC-Name

6-bromo-3-(2,3-dichlorophenyl)pyrazin-2-amine

InChI

InChI=1S/C10H6BrCl2N3/c11-7-4-15-9(10(14)16-7)5-2-1-3-6(12)8(5)13/h1-4H,(H2,14,16)

InChI-Schlüssel

RDEXSHZJPXAHTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.